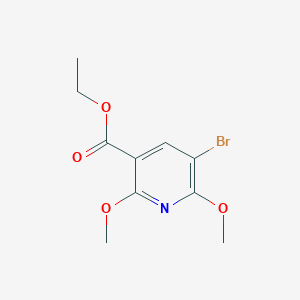

Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4/c1-4-16-10(13)6-5-7(11)9(15-3)12-8(6)14-2/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJYDZAGLWQUJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1OC)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001178557 | |

| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2,6-dimethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826110-25-1 | |

| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2,6-dimethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2,6-dimethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Bromo 2,6 Dimethoxypyridine 3 Carboxylate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate suggests a logical disconnection strategy that traces the molecule back to simpler, commercially available starting materials. The primary disconnections involve the carbon-bromine bond and the two carbon-oxygen bonds of the methoxy (B1213986) groups.

The initial disconnection of the C5-Br bond via an electrophilic aromatic substitution points to Ethyl 2,6-dimethoxypyridine-3-carboxylate as the immediate precursor. Subsequently, the two C-O bonds of the methoxy groups can be disconnected, leading back to a key intermediate: a 2,6-dihalopyridine-3-carboxylate, such as Ethyl 2,6-dichloropyridine-3-carboxylate. This dihalo-ester is a versatile precursor as the halogens at the 2 and 6 positions are susceptible to nucleophilic substitution by methoxide (B1231860) ions. The ethyl ester can be traced back to the corresponding carboxylic acid, which in turn originates from a commercially available 2,6-dihalopyridine-3-carboxylic acid. This retrosynthetic pathway highlights the importance of 2,6-dihalopyridines as foundational starting materials for the synthesis of the target compound.

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound relies on a series of well-established functionalization reactions. These include halogenation, methoxylation, and esterification, each requiring specific conditions to ensure high yield and regioselectivity.

Halogenation Approaches (e.g., Bromination)

The introduction of a bromine atom at the 5-position of the pyridine (B92270) ring is a crucial step. This is typically achieved through electrophilic bromination. For electron-rich pyridine systems, such as those containing methoxy groups, N-bromosuccinimide (NBS) is an effective brominating agent. The reaction is generally carried out in a suitable solvent, and the success of the bromination is often dependent on the electronic nature of the pyridine ring. The methoxy groups at positions 2 and 6 activate the ring, directing the electrophilic attack to the 5-position. In the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the precursor was successfully brominated using NBS, resulting in a high yield of the desired product. pharm.or.jp

Methoxylation Techniques and Regioselectivity Control

The introduction of two methoxy groups at the 2 and 6 positions of the pyridine ring is a key transformation, typically accomplished by nucleophilic substitution of halogen atoms with a methoxide source, such as sodium methoxide. The starting material for this step is often a 2,6-dihalopyridine derivative. nih.gov

The regioselectivity of the methoxylation can be influenced by the reaction solvent. For instance, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, the use of solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH2Cl2) favors the formation of the 2-methoxy product. nih.gov Conversely, conducting the reaction in N,N-dimethylformamide (DMF) or methanol (B129727) can lead to higher regioselectivity for the 6-position. nih.gov To achieve dimethoxylation, an excess of the methoxide reagent and appropriate reaction conditions are necessary to substitute both halogen atoms.

| Solvent | Major Product |

| Tetrahydrofuran (THF) | 2-methoxy derivative nih.gov |

| Dichloromethane (CH2Cl2) | 2-methoxy derivative nih.gov |

| N,N-dimethylformamide (DMF) | 6-methoxy derivative nih.gov |

| Methanol (MeOH) | 6-methoxy derivative nih.gov |

Esterification Methods

The esterification of the carboxylic acid group at the 3-position to form the ethyl ester is a standard procedure in organic synthesis. This can be achieved by reacting the corresponding carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. pharm.or.jp This method is a straightforward and efficient way to obtain the desired ethyl ester precursor.

Multi-Step Synthesis Pathways

The most common and efficient routes for the synthesis of this compound utilize 2,6-dihalopyridine-3-carboxylates as key intermediates. These pathways involve a sequence of reactions that build the target molecule step-by-step.

Strategies Employing 2,6-Dihalopyridine-3-carboxylates

A practical synthetic route starts with a commercially available 2,6-dihalopyridine-3-carboxylic acid, for example, 2,6-dichloropyridine-3-carboxylic acid. pharm.or.jp The synthesis proceeds through the following key steps:

Esterification: The carboxylic acid is first converted to its ethyl ester, Ethyl 2,6-dichloropyridine-3-carboxylate, by treatment with ethanol and an acid catalyst. pharm.or.jp

Dimethoxylation: The resulting dichloro-ester undergoes a double nucleophilic substitution reaction with an excess of sodium methoxide. This reaction replaces both chlorine atoms with methoxy groups, yielding Ethyl 2,6-dimethoxypyridine-3-carboxylate. The reaction conditions, including solvent and temperature, must be carefully controlled to ensure complete substitution.

Bromination: The final step is the regioselective bromination of the dimethoxy-ester at the 5-position. This is typically accomplished using N-bromosuccinimide (NBS) in a suitable solvent to afford the final product, this compound.

This multi-step approach provides a reliable method for the preparation of the target compound, leveraging the reactivity of dihalopyridine precursors.

Alternative Cyclization or Ring-Formation Routes

While sequential substitution of a pre-existing pyridine ring is a common strategy, alternative routes involving the construction of the pyridine ring itself can also be considered. Various methods for the synthesis of polysubstituted pyridines have been developed, which could potentially be adapted for the synthesis of this compound. acs.orgnih.gov

One such approach is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. ijarsct.co.in For the target molecule, this would require appropriately substituted starting materials that would introduce the desired methoxy, carboxylate, and ultimately the bromo functionalities.

Optimization of Reaction Conditions

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as temperature, pressure, catalyst, and solvent system is crucial for a successful and scalable synthesis.

For nucleophilic aromatic substitution reactions, temperature is a critical factor. Generally, higher temperatures are required to overcome the activation energy barrier associated with the disruption of the aromatic system in the intermediate Meisenheimer complex. youtube.com However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature needs to be determined empirically for each substitution step.

The use of microwave irradiation has been shown to significantly accelerate nucleophilic aromatic substitution reactions on halopyridines, often leading to shorter reaction times and improved yields compared to conventional heating. sci-hub.se Pressure can also be a relevant parameter, particularly for reactions involving volatile reagents or solvents, as it can allow for heating the reaction mixture above the normal boiling point of the solvent, thereby increasing the reaction rate.

In some cases, transition metal catalysts, such as palladium or copper complexes, are employed in cross-coupling reactions to form C-O bonds, which can be an alternative to traditional SNAr reactions with methoxide. However, for the substitution with simple nucleophiles like sodium methoxide, these are generally not required. Phase-transfer catalysts can also be beneficial, especially in biphasic reaction systems, by facilitating the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the substrate is dissolved. Pyridine itself can act as a nucleophilic catalyst in certain acylation reactions. chemtube3d.com

As discussed in section 2.3.1.2, the solvent system has a profound impact on the regioselectivity of nucleophilic substitutions on the pyridine ring. tandfonline.comtandfonline.com Beyond regioselectivity, the choice of solvent also affects the reaction rate, yield, and purity of the final product. The solvent's polarity, proticity, and ability to solvate the reactants and intermediates are all important considerations.

For the reaction of a dihalopyridine with sodium methoxide, polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are often effective as they can solvate the cation of the nucleophile while leaving the anion relatively "naked" and more reactive. However, as seen in the data from analogous reactions, these solvents can also favor the formation of the disubstituted product directly. pharm.or.jpnih.gov The use of methanol as both a reagent and a solvent can be a practical choice, although it may lead to different regioselectivity compared to aprotic solvents. The selection of the optimal solvent system requires careful consideration of its effects on all aspects of the reaction, and a systematic screening of different solvents is often necessary to maximize the yield and purity of this compound.

Reaction Kinetics and Process Monitoring

The synthesis of this compound, likely proceeding through the electrophilic bromination of its precursor, Ethyl 2,6-dimethoxypyridine-3-carboxylate, is governed by several kinetic factors. While specific rate constants for this exact reaction are not extensively published, the kinetics can be understood from the general principles of electrophilic aromatic substitution on activated pyridine rings. The two methoxy groups are strong activating groups, making the pyridine ring electron-rich and thus highly susceptible to electrophilic attack.

The rate of reaction is significantly influenced by the choice of brominating agent (e.g., N-Bromosuccinimide (NBS), molecular bromine), the presence and nature of a catalyst, solvent polarity, and reaction temperature. For instance, using a milder brominating agent like NBS allows for more controlled reaction kinetics, preventing over-bromination or side reactions.

Factors Influencing Reaction Kinetics:

| Parameter | Effect on Reaction Rate | Rationale |

|---|---|---|

| Temperature | Increases rate | Provides sufficient activation energy for the electrophilic substitution to overcome the energy barrier. |

| Catalyst | Increases rate | A Lewis acid or protic acid catalyst can polarize the brominating agent, making it a more potent electrophile. |

| Concentration | Increases rate | Higher concentration of reactants leads to more frequent molecular collisions, increasing the reaction velocity. |

| Solvent | Varies | The polarity of the solvent can affect the stability of the reaction intermediates (such as the sigma complex), thereby influencing the rate. |

Process monitoring is critical for ensuring reaction completion, maximizing yield, and minimizing impurity formation. High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for this purpose. helixchrom.comsielc.com A reversed-phase HPLC method can be developed to separate the starting material, the desired product, and any potential by-products. By taking aliquots from the reaction mixture at regular intervals, the reaction's progress can be tracked by observing the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product. This real-time analysis allows for precise determination of the reaction endpoint, preventing unnecessary heating or reagent consumption.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance process safety and efficiency.

Atom Economy Considerations

Atom economy is a core metric of green chemistry that evaluates how many atoms of the reactants are incorporated into the final desired product. rsc.orglibretexts.org The final step in the synthesis of this compound is the bromination of Ethyl 2,6-dimethoxypyridine-3-carboxylate. The atom economy of this transformation depends on the brominating agent used.

Consider the reaction using molecular bromine (Br₂):

C₁₀H₁₃NO₄ + Br₂ → C₁₀H₁₂BrNO₄ + HBr

Table for Atom Economy Calculation:

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| Ethyl 2,6-dimethoxypyridine-3-carboxylate | C₁₀H₁₃NO₄ | 211.21 | Reactant |

| Bromine | Br₂ | 159.81 | Reactant |

| Total Reactant Mass | 371.02 | ||

| This compound | C₁₀H₁₂BrNO₄ | 290.11 | Desired Product |

The percent atom economy is calculated as:

(Mass of desired product / Total mass of reactants) x 100

(290.11 / 371.02) x 100 = 78.19%

This calculation shows that while the reaction can be high-yielding, a significant portion of the reactant mass is converted into the hydrogen bromide by-product. Using a reagent like N-Bromosuccinimide (NBS) would result in a lower atom economy due to the higher molecular weight of the succinimide (B58015) by-product. This highlights a key challenge in applying green chemistry principles, where trade-offs between reagent safety, reactivity, and atom economy must be carefully balanced.

Solvent Minimization and Recyclability

Solvents constitute a major portion of the waste generated in chemical processes. Therefore, their minimization and recycling are critical for a green synthesis. The synthesis of pyridine derivatives often involves solvents such as tetrahydrofuran (THF), ethanol, diethyl ether, and halogenated solvents like dichloromethane or chloroform, particularly for bromination steps. mdpi.com

Green chemistry strategies focus on several approaches:

Solvent Selection: Prioritizing solvents with lower environmental and health impacts. For instance, replacing halogenated solvents with greener alternatives where possible.

Solvent Reduction: Performing reactions at higher concentrations to reduce the total volume of solvent used.

Solvent-Free Reactions: Whenever feasible, conducting reactions under solvent-free or neat conditions can drastically reduce waste. rsc.orgrsc.org

Recycling and Reuse: Solvents that cannot be eliminated should be recycled. Techniques like distillation can be employed to recover and purify solvents for reuse in subsequent batches. For instance, methods have been developed for recycling pyridine from pharmaceutical waste streams, which could be adapted for other solvents used in the synthesis. google.comgoogle.com The choice of solvent can also impact energy consumption; lower boiling point solvents require less energy for removal and recovery.

By carefully selecting reaction conditions and implementing robust solvent recovery protocols, the environmental footprint of synthesizing this compound can be significantly reduced.

Chemical Transformations and Reactivity of the Pyridine Core

Elaboration of the Bromo-Substituent

The carbon-bromine bond at the C5 position is a key site for functionalization, enabling the introduction of a wide array of substituents through several powerful chemical methods.

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at the C5 position of the pyridine (B92270) ring is well-suited for such transformations. nobelprize.org

The Suzuki-Miyaura coupling offers a versatile method for the synthesis of biaryl compounds by reacting the bromo-pyridine with various arylboronic acids. mdpi.com This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com The reaction is tolerant of a wide range of functional groups on the boronic acid partner. nih.gov

The Heck reaction provides a means to introduce alkenyl groups by coupling the bromo-pyridine with alkenes in the presence of a palladium catalyst and a base. nih.gov This reaction typically proceeds via a four-step mechanism: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.gov

The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of alkyne moieties. This reaction involves the coupling of the bromo-pyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgmdpi.com

The Stille reaction utilizes organotin reagents to couple with the bromo-pyridine. While effective, the toxicity of organotin compounds has led to a preference for other cross-coupling methods like the Suzuki coupling. libretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki | Aryl/Heteroarylboronic Acid | Pd catalyst, Base | C(sp²)-C(sp²) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

| Stille | Organostannane | Pd catalyst | C(sp²)-C(sp²) |

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, involves a catalytic cycle with three key steps. nobelprize.org The cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. nobelprize.orgwikipedia.org This is followed by transmetalation , where the organic group from the coupling partner (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center. nobelprize.orgresearchgate.net The final step is reductive elimination , where the two organic fragments are coupled, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgwikipedia.org

The choice of ligand coordinated to the palladium center can significantly impact the efficiency and selectivity of cross-coupling reactions. Ligands can influence the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species. For instance, bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, are often crucial for the success of challenging coupling reactions, including those involving heteroaryl halides. libretexts.org The use of specialized ligands can lead to higher yields, lower catalyst loadings, and milder reaction conditions. researchgate.net

Nucleophilic aromatic substitution (SNAr) offers another pathway for the functionalization of the bromo-substituent. nih.gov In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the electron-withdrawing ester group further activates the ring towards SNAr. However, the electron-donating methoxy (B1213986) groups can have a deactivating effect. The reaction often requires strong nucleophiles and may necessitate harsh reaction conditions. For some substrates, the SNAr reaction can proceed through a concerted mechanism rather than the classic two-step process involving a Meisenheimer intermediate. nih.govnih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org In the case of ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate, the methoxy groups at the C2 and C6 positions can act as DMGs. organic-chemistry.org Treatment with a strong base, such as n-butyllithium, would be expected to lead to deprotonation at the C4 position, which is ortho to both methoxy groups. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a new substituent at the C4 position. arkat-usa.org This method provides a route to 4-substituted-5-bromo-2,6-dimethoxypyridine derivatives, which can be further functionalized at the bromo-position. arkat-usa.org

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

Modifications at the Ester Moiety

The ethyl ester group at the C3 position is another site for chemical modification, allowing for the synthesis of a range of derivatives with different functional groups.

One of the most common transformations is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by treatment with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent. nih.govpharm.or.jp The resulting 5-bromo-2,6-dimethoxypyridine-3-carboxylic acid is a valuable intermediate for further transformations. nih.govresearchgate.net

The carboxylic acid can then be coupled with amines to form amides . This amidation can be achieved using standard peptide coupling reagents, such as HBTU, in the presence of a base. researchgate.net Alternatively, the ester can be directly converted to an amide by heating with an amine, although this often requires more forcing conditions.

Table 2: Summary of Modifications at the Ester Moiety

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | Base (e.g., NaOH, LiOH) | Carboxylic Acid |

| Amidation | Amine, Coupling Agent (e.g., HBTU) | Amide |

Hydrolysis to Carboxylic Acid Derivatives

The conversion of the ethyl ester to the corresponding carboxylic acid, 5-bromo-2,6-dimethoxypyridine-3-carboxylic acid, is a fundamental transformation. This is most commonly achieved through saponification, which involves hydrolysis under basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, and after an acidic workup, the carboxylate salt is protonated to yield the final carboxylic acid. In related pyridine systems, alkaline hydrolysis using aqueous NaOH under reflux has been shown to be effective. pharm.or.jpresearchgate.net

Acid-Catalyzed Hydrolysis: While less common for preparative scale due to the reversible nature of the reaction, acid-catalyzed hydrolysis can also be employed. This reaction involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. chemguide.co.uk Driving the equilibrium towards the products requires using a large excess of water.

Table 1: Representative Conditions for Ester Hydrolysis

| Reaction | Reagents and Conditions | Product |

|---|

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H2SO4) and a large excess of another alcohol (R'-OH), the ethyl group can be exchanged. The mechanism is analogous to acid-catalyzed esterification and hydrolysis, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, and elimination of ethanol (B145695).

Base-Catalyzed Transesterification: A base, such as the alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester), can be used as a catalyst. The reaction proceeds via nucleophilic attack of the alkoxide on the ester carbonyl. This method was observed in a related pyridine derivative where treatment with potassium tert-butoxide in methanol (B129727) led to an "ester exchange," converting the original ester to a methyl ester. pharm.or.jp

Table 2: General Conditions for Transesterification

| Catalyst Type | Reagents and Conditions | Example Product |

|---|---|---|

| Acid-Catalyzed | R'-OH (excess), H2SO4 (cat.), Heat | Mthis compound (when R' = CH3) |

| Base-Catalyzed | NaOR' (cat.), R'-OH, Heat | Isopropyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate (when R' = i-Pr) |

Reduction to Alcohols or Aldehydes

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohol: Strong, nucleophilic reducing agents like lithium aluminum hydride (LAH) are capable of reducing esters to primary alcohols. davuniversity.orgmasterorganicchemistry.comharvard.edulibretexts.orgorgoreview.com The reaction involves the delivery of two hydride equivalents. The first hydride addition leads to an intermediate hemiacetal, which collapses to form an aldehyde. The aldehyde is then rapidly reduced by a second equivalent of hydride to yield the primary alcohol, (5-bromo-2,6-dimethoxypyridin-3-yl)methanol.

Partial Reduction to Aldehyde: Stopping the reduction at the aldehyde stage requires a less reactive and sterically hindered reducing agent. Di-isobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. masterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to stabilize the tetrahedral intermediate formed after the first hydride addition, preventing over-reduction to the alcohol. Aqueous workup then liberates the aldehyde, 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde.

An alternative, two-step route to the aldehyde involves the Rosenmund reduction. wikipedia.orgalfa-chemistry.comopenochem.orgjk-sci.combyjus.com This method requires initial hydrolysis of the ester to the carboxylic acid, followed by conversion to the corresponding acyl chloride (e.g., using thionyl chloride). The acyl chloride is then hydrogenated over a poisoned catalyst (e.g., palladium on barium sulfate), which selectively reduces the acyl chloride to the aldehyde without further reduction.

Table 3: Conditions for Reduction of the Ester Group

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| (5-bromo-2,6-dimethoxypyridin-3-yl)methanol | Lithium Aluminum Hydride (LAH) | Anhydrous THF or Et2O, 0 °C to RT |

| 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde | Di-isobutylaluminium Hydride (DIBAL-H) | Anhydrous Toluene or CH2Cl2, -78 °C |

Amidation and Hydrazinolysis Reactions

The ethyl ester can be converted into amides and hydrazides through reaction with amines and hydrazine (B178648), respectively.

Amidation: The reaction of the ester with ammonia (B1221849) (ammonolysis) or a primary/secondary amine (aminolysis) yields the corresponding primary, secondary, or tertiary amide, 5-bromo-2,6-dimethoxypyridine-3-carboxamide. This reaction is typically slower than hydrolysis and often requires heating the ester with a concentrated solution of the amine. The process can be slow because alkoxides are poor leaving groups compared to halides.

Hydrazinolysis: Hydrazinolysis involves the reaction of the ester with hydrazine (N2H4), usually in an alcohol solvent under reflux. This reaction produces the corresponding carbohydrazide, 5-bromo-2,6-dimethoxypyridine-3-carbohydrazide. Carbohydrazides are stable, crystalline compounds and are useful intermediates for the synthesis of various heterocyclic systems. mdpi.com

Table 4: Synthesis of Amide and Hydrazide Derivatives

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Amidation | Ammonia (aq. or alc.) | Sealed tube, Heat | 5-bromo-2,6-dimethoxypyridine-3-carboxamide |

| Hydrazinolysis | Hydrazine hydrate (B1144303) (N2H4·H2O) | Ethanol, Reflux | 5-bromo-2,6-dimethoxypyridine-3-carbohydrazide |

Reactivity of the Methoxyl Groups

The two methoxyl groups at the C2 and C6 positions are generally stable but can be cleaved under specific, often harsh, conditions to reveal the corresponding hydroxyl groups. They can also potentially undergo rearrangement reactions.

Demethylation Strategies

Cleavage of the aryl methyl ether linkages is an important transformation, converting the dimethoxypyridine into dihydroxypyridine derivatives.

Using Boron Tribromide (BBr3): Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers. orgsyn.orgresearchgate.netnih.govgvsu.educommonorganicchemistry.com The reaction typically proceeds in an inert solvent like dichloromethane (B109758) at low temperatures. The Lewis acidic boron atom coordinates to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, releasing methyl bromide and forming a bromo(diphenoxy)borane intermediate, which is hydrolyzed during aqueous workup to yield the phenol. Both methoxy groups can be cleaved with a sufficient excess of BBr3.

Using Pyridinium (B92312) Hydrochloride: Heating an aryl methyl ether with molten pyridinium hydrochloride at high temperatures (typically 180-210 °C) is a classic and effective method for demethylation. mdma.chresearchgate.netmdma.chresearchgate.netjocpr.com The reaction is thought to proceed via protonation of the ether oxygen by the pyridinium ion, followed by nucleophilic attack of the chloride ion on the methyl group in an SN2 fashion. This method is often performed neat (without solvent).

Table 5: Common Demethylation Methods

| Reagent | Conditions | Product |

|---|---|---|

| Boron Tribromide (BBr3) | CH2Cl2, -78 °C to RT | Ethyl 5-bromo-2,6-dihydroxypyridine-3-carboxylate |

| Pyridinium Hydrochloride | Neat, 180-210 °C | Ethyl 5-bromo-2,6-dihydroxypyridine-3-carboxylate |

Rearrangement Reactions

Alkoxypyridines, particularly those with an alkoxy group at the 2-position, can undergo thermally induced rearrangement to form N-alkylpyridones. This transformation is analogous to the Chapman rearrangement.

Under flash vacuum pyrolysis (FVP) conditions, 2-methoxypyridine (B126380) has been shown to rearrange to N-methyl-2-pyridone. researchgate.net This reaction is believed to proceed through a four-centered transition state. It is conceivable that the 2-methoxy group of this compound could undergo a similar thermal rearrangement to yield an N-methyl-2-pyridone derivative. The 6-methoxy group could potentially undergo a similar transformation, although the reactivity at the 2- and 6-positions can differ. This type of rearrangement typically requires high temperatures and is not observed under standard laboratory conditions. Another type of rearrangement, the Boekelheide reaction, occurs with 2-methylpyridine (B31789) N-oxides and is not directly applicable here. stackexchange.comnih.gov

Table 6: Potential Rearrangement of the 2-Methoxy Group

| Reaction Type | Conditions | Potential Product |

|---|---|---|

| Thermal Rearrangement | Flash Vacuum Pyrolysis (FVP), High Temp. | Ethyl 5-bromo-6-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is directed to the C4 position. The two powerful ortho, para-directing methoxy groups at C2 and C6 strongly activate the C3, C4, and C5 positions. However, the C3 and C5 positions are already substituted. Therefore, the remaining open and activated position is C4, which is para to the C2-methoxy group and ortho to the C6-methoxy group. The deactivating bromo and ethyl carboxylate groups further reduce the likelihood of substitution at other positions.

Nitration: Direct nitration of this compound is anticipated to yield the corresponding 4-nitro derivative. Standard nitrating conditions, such as nitric acid in sulfuric acid, are often too harsh for substituted pyridines, which can be protonated at the ring nitrogen, leading to extreme deactivation. rsc.orgdavuniversity.org Milder conditions are generally preferred for electron-rich pyridine systems. Kinetic studies on 3,5-dimethoxypyridine (B18298) have shown that nitration can proceed on the conjugate acid at the 2-position, highlighting the complexity of these reactions. rsc.org For the title compound, conditions utilizing reagents like nitric acid in trifluoroacetic anhydride (B1165640) may provide a viable pathway to introduce a nitro group at the C4 position. researchgate.net

Sulfonation: Sulfonation of pyridine derivatives is typically more challenging than nitration and requires vigorous conditions, such as fuming sulfuric acid at high temperatures. pearson.com The electron-rich nature of the dimethoxy-substituted ring in this compound may facilitate the reaction. However, the deactivating effects of the other substituents still present a significant barrier. Modern methods for sulfonylation of pyridines often rely on alternative strategies, such as pre-activation of the pyridine ring or base-mediated approaches, to achieve C4-selectivity under milder conditions. chemrxiv.orgchemistryviews.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (or milder variants) | Ethyl 5-bromo-2,6-dimethoxy-4-nitropyridine-3-carboxylate |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Ethyl 5-bromo-4-sulfo-2,6-dimethoxypyridine-3-carboxylate |

Chlorination: Introduction of a chlorine atom onto the pyridine ring would also be expected to occur at the C4 position. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of activated aromatic and heteroaromatic rings. researchgate.netorganic-chemistry.org The reaction can be carried out in various solvents, such as acetic acid or chlorinated solvents, and is often facilitated by mild heating. researchgate.netisca.me The use of NCS provides a source of electrophilic chlorine that can react selectively at the most nucleophilic site of the molecule.

Iodination: Direct iodination of aromatic rings typically requires an oxidizing agent to convert molecular iodine (I₂) into a more potent electrophilic species. A common reagent system is iodine in the presence of nitric acid or hydrogen peroxide. Given the activated nature of the C4 position, this transformation is expected to proceed under relatively mild conditions to afford Ethyl 5-bromo-4-iodo-2,6-dimethoxypyridine-3-carboxylate.

Radical Reactions Involving the Pyridine Core

While electrophilic substitution on pyridines can be challenging, radical substitution offers a complementary approach, particularly for functionalizing electron-deficient heterocycles. rsc.org The Minisci reaction is a classic example, involving the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. wikipedia.orgnih.gov

For this compound, the reactivity in radical reactions is less predictable without specific experimental data. The electron-donating methoxy groups make the ring less electron-deficient than pyridine itself, which could decrease its reactivity under standard Minisci conditions. nih.goved.ac.ukrsc.org However, radical functionalization is often governed by complex factors, and alternative radical pathways might be viable. researchgate.netacs.org For instance, radical reactions could be initiated at the C-Br bond. Modern methods often employ photoredox catalysis to generate radicals under mild conditions, expanding the scope of these transformations. nih.gov

Metalation and Lithiation Studies

The functionalization of the pyridine core via metalation, particularly lithiation, is a powerful strategy that relies on either direct deprotonation or halogen-metal exchange. wikipedia.org

Directed ortho-Metalation (DoM): The methoxy groups at C2 and C6 can act as directed metalation groups (DMGs). wikipedia.orgorganic-chemistry.orgchemeurope.combaranlab.org These groups can coordinate to an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), directing the deprotonation to an adjacent position. In this molecule, the C3 and C5 positions are already substituted. While the C4-proton is ortho to the C6-methoxy group, its acidity and accessibility for deprotonation would need to be evaluated against other possible reaction pathways.

Halogen-Metal Exchange: The bromine atom at the C5 position is highly susceptible to halogen-metal exchange. nih.govnih.gov This reaction is typically very fast and is often performed at low temperatures (e.g., -78 °C) using alkyllithium reagents like n-butyllithium or tert-butyllithium. acs.orgresearchgate.net This exchange would generate a highly reactive aryllithium species at the C5 position. This intermediate can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at this position. This pathway is often more reliable and regioselective than DoM for functionalizing brominated pyridines. researchgate.netarkat-usa.org

Table 2: Regioselective Metalation Studies on Substituted Pyridines

| Substrate | Reagent(s) | Position of Metalation | Subsequent Reaction | Reference |

|---|---|---|---|---|

| 2-Bromo-4-methoxypyridine | LTMP, then DMF | C3 | Formylation | arkat-usa.org |

| 2,5-Dibromopyridine | LDA, then I₂ | C4 | Iodination | researchgate.net |

| 2,5-Dibromo-4-methoxypyridine | i-PrMgCl, then n-BuLi, then DMF | C5 (via Br-Mg/Li exchange) | Formylation | researchgate.net |

| 4-Methoxypyridine | Mesityllithium, then electrophile | C3 | Electrophilic addition | arkat-usa.org |

LTMP = Lithium tetramethylpiperidide, LDA = Lithium diisopropylamide

Based on these studies of related compounds, the most probable outcome of treating this compound with an alkyllithium reagent would be a rapid bromine-lithium exchange at the C5 position, providing a versatile intermediate for further synthesis.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton, the two methoxy (B1213986) groups, and the ethyl ester moiety.

The sole aromatic proton on the pyridine (B92270) ring is anticipated to appear as a singlet in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic system and the electron-withdrawing substituents. The two methoxy groups (-OCH₃) at positions 2 and 6 would likely present as two distinct singlets in the range of δ 3.8 to 4.2 ppm. The chemical shift difference between these two signals would be influenced by the neighboring substituents.

The ethyl ester group (-OCH₂CH₃) will give rise to two characteristic signals. A quartet is expected for the methylene (B1212753) protons (-OCH₂-), typically in the region of δ 4.2 to 4.5 ppm, resulting from coupling with the adjacent methyl protons. These methyl protons (-CH₃) would, in turn, appear as a triplet further upfield, generally between δ 1.2 and 1.5 ppm. The integration of these signals would confirm the number of protons in each group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.5 - 8.5 | s | - |

| Methoxy-H (C2) | 3.8 - 4.2 | s | - |

| Methoxy-H (C6) | 3.8 - 4.2 | s | - |

| -OCH₂CH₃ | 4.2 - 4.5 | q | ~7 |

| -OCH₂CH₃ | 1.2 - 1.5 | t | ~7 |

s = singlet, q = quartet, t = triplet

Carbon-13 (¹³C) NMR for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of a molecule. The spectrum of this compound would display distinct signals for each unique carbon atom.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum (δ 100-160 ppm). The carbon bearing the bromine atom (C5) would be significantly influenced by the halogen's electronic effects. The carbons attached to the methoxy groups (C2 and C6) would appear at the lower end of this range, while the carbon bearing the carboxylate group (C3) and the remaining aromatic carbon (C4) would have their own characteristic shifts. The carbonyl carbon of the ester group is the most deshielded, typically appearing in the δ 160-170 ppm region. The carbons of the methoxy groups and the ethyl ester will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 160 - 170 |

| C2, C6 (Pyridine) | 150 - 160 |

| C3, C4, C5 (Pyridine) | 100 - 140 |

| -OCH₂CH₃ | 60 - 70 |

| -OCH₃ | 50 - 60 |

| -OCH₂CH₃ | 10 - 20 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, a cross-peak between the quartet and triplet of the ethyl group would definitively confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the direct assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the relative positions of substituents on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₁₀H₁₂BrNO₄), the calculated exact mass would be compared to the experimentally determined value to confirm the molecular formula with a high degree of confidence. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pathways and Structural Insights

In addition to the molecular ion peak, mass spectrometry provides information about the fragmentation of the molecule upon ionization. The analysis of these fragment ions can offer valuable structural insights. Common fragmentation pathways for this compound would likely involve:

Loss of the ethyl group: A fragmentation resulting in the loss of a C₂H₅ radical.

Loss of the ethoxy group: Cleavage of the ester to lose an OC₂H₅ radical.

Loss of a methoxy group: Elimination of a CH₃O radical from one of the methoxy substituents.

Decarboxylation: Loss of CO₂ from the ester functionality.

Cleavage of the pyridine ring: More complex fragmentation patterns involving the breaking of the aromatic ring.

The analysis of these fragmentation patterns, in conjunction with NMR data, provides a robust and comprehensive structural confirmation of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint, allowing for the identification of functional groups and elucidation of molecular structure.

The IR and Raman spectra of this compound are expected to exhibit characteristic vibrations corresponding to its principal functional groups. The analysis of these vibrations is crucial for confirming the molecular structure.

Carbonyl Group (C=O): The ester functional group contains a carbonyl bond, which is expected to produce a strong, sharp absorption band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹. For comparison, a strong IR band at 1680 cm⁻¹ was assigned to the C=O stretching mode in 5-bromo-2,3-dihydroxy pyridine. mewaruniversity.org

C-O Stretching: The ester also possesses C-O single bonds. The stretching vibrations of the C-O-C linkage of the ester and the methoxy groups are expected to appear in the region of 1000-1300 cm⁻¹.

Aromatic Pyridine Ring: The pyridine ring will give rise to several characteristic bands. C-H stretching vibrations on the aromatic ring are anticipated in the region of 3000-3100 cm⁻¹. mewaruniversity.org C=C and C=N stretching vibrations within the ring are expected to cause a series of bands in the 1400-1600 cm⁻¹ region.

Methoxy Groups (O-CH₃): The methoxy groups will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. Asymmetric and symmetric bending vibrations of the methyl groups are also expected.

C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

The following table summarizes the expected key IR and Raman vibrational frequencies for this compound, based on typical functional group absorption regions and data from related molecules.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | 1700 - 1750 |

| Ester & Methoxy | C-O Stretch | 1000 - 1300 |

| Pyridine Ring | C-H Stretch | 3000 - 3100 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| Methoxy | C-H Stretch | 2850 - 2960 |

| Bromoalkane | C-Br Stretch | 500 - 600 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of similar compounds allows for a prediction of its likely solid-state structure. For instance, the crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester was determined to be in the monoclinic crystal system with the P21/n space group. urfu.ruekb.eg It is plausible that this compound would also crystallize in a common space group, with the pyridine ring forming a central scaffold. The ethyl carboxylate and dimethoxy groups would be positioned according to the substitution pattern on the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The chromophore in this compound is the substituted pyridine ring. The electronic spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The pyridine ring and the carbonyl group of the ester are the primary contributors to these transitions. The methoxy and bromo substituents will act as auxochromes, modifying the wavelength and intensity of the absorption maxima. The methoxy groups, being electron-donating, are likely to cause a bathochromic (red) shift, while the bromo group's effect can be more complex. The π → π* transitions are typically more intense than the n → π* transitions. For similar heterocyclic compounds, these transitions are often observed in the 200-400 nm range. nih.gov

Computational and Theoretical Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the geometric and electronic characteristics of molecules. DFT methods are widely used due to their favorable balance of computational cost and accuracy in describing electron correlation. Studies on similar heterocyclic compounds often employ the B3LYP functional with a basis set like 6-311++G(d,p) to achieve reliable results for geometry, energy, and spectroscopic properties. ekb.egresearchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate," this calculation would determine the precise bond lengths, bond angles, and dihedral angles of its ground state. The analysis would reveal the planarity of the pyridine (B92270) ring and the spatial orientation of the ethyl carboxylate and dimethoxy substituents.

Electronic structure analysis provides information on the distribution of electrons within the optimized geometry. Key parameters derived from this analysis include total energy, dipole moment, and atomic charges, which collectively describe the molecule's polarity and electronic nature.

Table 1: Illustrative Optimized Geometrical Parameters (Hypothetical) Note: The following data is illustrative of typical DFT output and not based on a specific study of the target compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.41 Å |

| C3-C4 | ~1.39 Å | |

| C-Br | ~1.89 Å | |

| C=O | ~1.22 Å | |

| Bond Angle | C2-N1-C6 | ~118.5° |

| O-C-C | ~124.0° |

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting a molecule's reactivity and kinetic stability. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For "this compound," the HOMO is likely localized over the electron-rich pyridine ring and methoxy (B1213986) groups, while the LUMO may be distributed across the carboxylate group and the pyridine ring. This distribution helps predict sites susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative FMO Parameters and Global Reactivity Descriptors (Hypothetical) Note: This table illustrates the type of data generated from FMO analysis.

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -1.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |

| Ionization Potential | I | -EHOMO | 6.50 |

| Electron Affinity | A | -ELUMO | 1.85 |

| Global Hardness | η | (I - A) / 2 | 2.325 |

| Chemical Potential | μ | -(I + A) / 2 | -4.175 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecular surface. researchgate.net It is an invaluable tool for identifying the reactive sites of a molecule. The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green: Represents neutral or regions with near-zero potential.

For "this compound," an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the methoxy and carboxylate groups, as well as the nitrogen atom of the pyridine ring, highlighting these as primary sites for electrophilic interaction. researchgate.netresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms.

Quantum mechanical calculations can accurately predict various spectroscopic parameters, which serve as a crucial link between theoretical models and experimental results. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with experimental data, the molecular structure can be validated.

IR Spectroscopy: DFT can compute the vibrational frequencies of the molecule. These frequencies correspond to the peaks in an experimental IR spectrum, allowing for the assignment of specific vibrational modes (e.g., C=O stretching, C-H bending) to observed absorption bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. This allows for the calculation of the absorption wavelengths (λmax), which can be compared with the experimental UV-Vis spectrum to understand the electronic structure and π-to-π* transitions within the molecule. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Hypothetical) Note: This table illustrates how theoretical data is compared with experimental findings.

| Spectrum | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O Chemical Shift | ~165.2 ppm | ~165.8 ppm |

| ¹H NMR | O-CH₃ Chemical Shift | ~3.95 ppm | ~4.01 ppm |

| IR | C=O Stretch Freq. | ~1715 cm⁻¹ | ~1720 cm⁻¹ |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and interactions with the environment.

MD simulations of "this compound" would be used to explore its conformational flexibility. The simulation would track the rotation around single bonds, particularly within the ethyl carboxylate and methoxy side chains, to identify the most populated conformations and the energy barriers between them.

Furthermore, by including explicit solvent molecules (e.g., water, ethanol (B145695), DMSO) in the simulation box, the effect of the solvent on the molecule's structure and dynamics can be investigated. These simulations can reveal how solvent interactions, such as hydrogen bonding, stabilize certain conformations over others, providing a more realistic model of the molecule's behavior in solution.

Reaction Mechanism Elucidation

The synthesis of this compound and its subsequent chemical transformations are governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently activated for attack by nucleophiles. This effect is further enhanced by the presence of electron-withdrawing groups. Computational studies on related pyridine systems confirm that nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the resulting anionic intermediate (a Meisenheimer-like complex) can be effectively stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom. quora.comstackexchange.com In the case of precursors to the title compound, such as a 2,6-dihalo-5-bromopyridine, this principle dictates the regioselectivity of methoxide (B1231860) substitution.

Recent computational and experimental work has provided evidence that many SNAr reactions, particularly on heterocyclic rings like pyridine, may not proceed through a distinct two-step addition-elimination sequence. nih.gov Instead, they can occur via a concerted mechanism (cSNAr), where the bond-forming and bond-breaking events happen in a single transition state. nih.govnih.gov Density Functional Theory (DFT) calculations are a primary tool for investigating these pathways, helping to determine the most electrophilic carbon centers on the pyridine ring and predict the favorability of a concerted versus a stepwise mechanism. researchgate.net

Transition State Analysis of Key Synthetic Steps

Transition state (TS) analysis via computational methods like DFT is crucial for understanding the kinetics and mechanism of synthetic steps, such as the introduction of the methoxy groups onto a di-halogenated pyridine precursor. A computational analysis would model the geometry of the transition state, calculating key parameters like the lengths of the forming carbon-nucleophile bond and the breaking carbon-leaving group bond. nih.govscispace.com

For a nucleophilic substitution reaction on the pyridine ring, the analysis would also involve examining the electronic structure of the transition state. A key focus is the Lowest Unoccupied Molecular Orbital (LUMO), as it represents the orbital that accepts electrons from the incoming nucleophile. nih.govrsc.org The composition and energy of the LUMO in the transition state provide deep insights into the nature of the reaction. scispace.com For example, in related systems, the TS LUMO is often found to be a mix of orbitals from both the nucleophile and the pyridine substrate, indicating a high degree of electronic interaction. nih.govrsc.org

Energetic Profiles of Chemical Transformations

Computational chemistry allows for the mapping of the complete energetic landscape of a chemical reaction, from reactants to products, via an energetic profile. This profile plots the potential energy of the system as the reaction progresses, highlighting the energy of reactants, transition states, intermediates, and products. The height of the energy barrier from the reactants to the transition state represents the activation energy (ΔG‡), which determines the reaction rate. nih.govresearchgate.net

For the synthesis of this compound, calculating the energetic profiles for nucleophilic attack at different positions on a precursor molecule would quantitatively explain the observed regioselectivity. The reaction pathway with the lowest activation energy will be the dominant one. Such calculations can also model the effect of solvents on the reaction, explaining, for instance, why certain solvents might favor substitution at one position over another by differentially solvating and stabilizing the respective transition states.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property, such as chemical reactivity. chemrevlett.com While often used for biological activity, QSAR can also be applied to predict how structural modifications to a molecule like this compound would affect its reactivity in further synthetic steps. A QSAR model is built by calculating various molecular descriptors for a set of derivatives and using statistical methods, like multiple linear regression, to create an equation that relates these descriptors to an observed property (e.g., reaction rate). nih.gov

Molecular Descriptors and Their Correlation with Reactivity

To build a QSAR model for the reactivity of derivatives of this compound, a range of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties. The correlation of these descriptors with reactivity provides insight into the underlying factors driving chemical transformations. For example, studies on other pyridine derivatives have shown that catalytic reactivity can be directly correlated with the electronic properties of the metal center, which are tuned by substituents on the pyridine ring. nih.gov

Below is a table of molecular descriptor classes that would be relevant for a QSAR study on the reactivity of derivatives of the title compound.

| Descriptor Class | Specific Examples | Potential Correlation with Reactivity |

| Electronic | HOMO/LUMO energies, Hardness (η), Softness (S), Chemical Potential (μ), Dipole Moment, Atomic Charges | These descriptors quantify the electron-donating or -withdrawing nature of substituents. A lower LUMO energy, for instance, generally correlates with higher reactivity toward nucleophiles. researchgate.net |

| Steric/Topological | Molar Refractivity (MR), Molecular Volume, Surface Area, Shape Indices | These descriptors relate to the size and shape of the molecule. Increased steric hindrance from bulky substituents near a reaction center can decrease the reaction rate. nih.gov |

| Hydrophobic | LogP (Partition Coefficient), Pi (π) Hydrophobic Substituent Constant | While more common in biological QSAR, these descriptors can be relevant if the reaction is sensitive to solvent effects or phase-transfer conditions. nih.govresearchgate.net |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | These descriptors provide information on the stability of the molecule and can be correlated with the overall energy changes during a reaction. nih.gov |

By systematically varying substituents on the pyridine ring or the ester group of this compound and calculating these descriptors, a model could be developed to predict, for example, the susceptibility of the bromine at the C5 position to be replaced in a subsequent cross-coupling reaction.

In Silico Screening for Novel Synthetic Applications

In silico screening involves the use of computational methods to rapidly assess large virtual libraries of compounds for a desired property, filtering down to a smaller number of promising candidates for experimental synthesis and testing. researchgate.net While often applied in drug discovery to find molecules that bind to a biological target, the same principles can be used to screen for novel synthetic applications. nih.govmdpi.com

A hypothetical in silico screening workflow for derivatives of this compound could proceed as follows:

Virtual Library Generation: A large library of virtual compounds is created by computationally adding a wide variety of different chemical groups at one or more positions on the parent molecule (e.g., replacing the bromine atom or modifying the ester).

Descriptor Calculation and Filtering: For each molecule in the virtual library, a set of relevant molecular descriptors (as described in 5.4.1) is calculated. The library is then filtered based on desired properties. For example, if searching for a derivative that could serve as a novel ligand for a specific type of catalysis, the library could be filtered for molecules with specific electronic and steric profiles.

Molecular Docking (if applicable): If the goal is to design a derivative that binds to a specific catalyst or enzyme, molecular docking simulations would be performed. nih.gov This would predict the binding affinity and orientation of each virtual compound within the active site of the target protein or metal complex.

Selection of Candidates: The top-scoring compounds from the screening and filtering process are selected as high-priority candidates for actual chemical synthesis and experimental validation. This in silico approach dramatically accelerates the discovery of molecules with novel functions by focusing laboratory efforts on the most promising candidates. nih.gov

Synthetic Applications As a Building Block

Precursor in the Synthesis of Complex Heterocycles

The pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate serves as an excellent starting material for the synthesis of more elaborate heterocyclic structures, including fused and polycyclic systems.

While direct examples of annulation reactions involving this compound are not extensively documented in readily available literature, the inherent reactivity of the brominated pyridine core lends itself to such transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds. researchgate.netmdpi.com In principle, the bromine atom of this compound can be coupled with a suitably functionalized partner, followed by an intramolecular cyclization to construct a fused ring system. For instance, coupling with a boronic acid bearing a nucleophilic group could facilitate a subsequent ring-closing reaction to form a bicyclic or polycyclic heteroaromatic compound. The synthesis of novel furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives from substituted pyridines highlights the potential for such cyclization strategies. nih.gov

| Reaction Type | Potential Coupling Partner | Potential Fused System |

| Suzuki-Miyaura Coupling | Arylboronic acid with a pendant amine | Pyrido-fused quinoline |

| Sonogashira Coupling | Terminal alkyne with a pendant carboxylic acid | Pyrido-fused furanone |

| Buchwald-Hartwig Amination | Amine with a pendant ketone | Pyrido-fused pyrrole |

This table presents hypothetical annulation strategies based on known reactivity patterns of similar compounds.

The construction of complex polycyclic scaffolds often relies on a stepwise approach involving the sequential formation of rings. This compound can serve as a foundational building block in such synthetic endeavors. The bromine atom allows for the introduction of a new ring system via cross-coupling, and the existing functional groups can be modified to facilitate further cyclizations. This iterative approach enables the synthesis of intricate three-dimensional structures with potential applications in medicinal chemistry and materials science.

Role in Parallel Synthesis and Combinatorial Chemistry

The demand for new bioactive molecules in drug discovery has driven the development of high-throughput synthesis techniques like parallel synthesis and combinatorial chemistry. broadinstitute.org These methods allow for the rapid generation of large libraries of related compounds for biological screening.

This compound is an ideal scaffold for the generation of compound libraries. The reactive bromine atom provides a key point of diversification, where a multitude of different building blocks can be introduced through parallel synthesis protocols. For example, by reacting the parent scaffold with a variety of boronic acids in a multi-well plate format, a library of 5-aryl-2,6-dimethoxypyridine-3-carboxylates can be efficiently synthesized. Further modifications of the ester group could introduce another layer of diversity. This approach allows for the systematic exploration of the chemical space around the pyridine core, increasing the probability of identifying compounds with desired biological activities.

| Library Diversification Point | Reaction Type | Example Building Blocks |

| C5-Position (Bromine) | Suzuki-Miyaura Coupling | Diverse aryl and heteroaryl boronic acids |

| C3-Position (Ester) | Amidation | Primary and secondary amines |

| C2/C6-Positions (Methoxy) | Demethylation followed by etherification | Alkyl halides, alcohols |

This table illustrates the potential for creating diverse compound libraries from the central scaffold.

Development of Advanced Organic Materials

The unique electronic and structural properties of substituted pyridines make them attractive components for advanced organic materials, including ligands for catalysis.

While specific examples are not prevalent in the literature, the structure of this compound suggests its potential as a precursor for the synthesis of novel ligands for transition metal catalysis. The pyridine nitrogen atom can act as a coordinating site for a metal center. The bromine atom can be utilized to introduce other coordinating groups through cross-coupling reactions, leading to the formation of bidentate or tridentate ligands. For example, a Suzuki coupling with a pyridine-2-boronic acid derivative could yield a bipyridine ligand, a common motif in coordination chemistry and catalysis. The electronic properties of the resulting ligand, and thus the catalytic activity of its metal complex, could be fine-tuned by the methoxy (B1213986) and ester substituents on the pyridine ring.

Building Block for Functional Polymers or Supramolecular Assemblies

This compound is a versatile building block for the synthesis of functional polymers and the construction of supramolecular assemblies. The strategic placement of its bromo, ester, and methoxy functional groups on the pyridine core allows for a variety of polymerization and self-assembly strategies.

The presence of a bromine atom at the 5-position is particularly advantageous for the synthesis of conjugated polymers through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to form carbon-carbon bonds, incorporating the pyridine unit into the main chain of a polymer. This approach allows for the creation of polymers with tailored electronic and photophysical properties, suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring, further influenced by the methoxy and carboxylate substituents, can be harnessed to tune the polymer's electron-accepting capabilities.

The ethyl carboxylate group at the 3-position offers another avenue for polymerization, primarily through condensation reactions. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in polyesterification or polyamidation reactions. Alternatively, the ester can undergo transesterification with diols or diamines to form polyesters and polyamides, respectively. This allows for the incorporation of the pyridine unit into the polymer backbone, potentially imparting specific thermal, mechanical, or recognition properties to the material.

Furthermore, the pyridine nitrogen and the two methoxy groups can participate in the formation of supramolecular assemblies. The lone pair of electrons on the pyridine nitrogen can coordinate with metal ions, leading to the formation of metallo-supramolecular polymers or discrete coordination complexes. These assemblies can exhibit interesting catalytic, magnetic, or optical properties. The methoxy groups, along with the ester functionality, can engage in hydrogen bonding and other non-covalent interactions, driving the self-assembly of molecules into well-defined supramolecular structures such as gels, liquid crystals, or molecular networks.

| Polymerization/Assembly Strategy | Reactive Site(s) | Potential Polymer/Assembly Type | Potential Applications |

| Cross-Coupling Polymerization | C5-Br | Conjugated Polymers | Organic Electronics (OLEDs, OPVs) |

| Polycondensation | C3-COOEt (after hydrolysis) | Polyesters, Polyamides | High-performance materials, membranes |

| Metal-Ligand Coordination | Pyridine-N | Metallo-supramolecular polymers | Catalysis, sensors, molecular magnets |

| Self-Assembly | Pyridine-N, -OMe, -COOEt | Gels, Liquid Crystals, H-bonded networks | Smart materials, drug delivery |

Synthesis of Chiral Derivatives and Enantioselective Transformations

The development of chiral derivatives of this compound and the implementation of enantioselective transformations are of significant interest for applications in asymmetric catalysis, chiral recognition, and medicinal chemistry. The polysubstituted nature of the pyridine ring presents both challenges and opportunities for achieving high levels of stereocontrol.

Stereochemical Control in Derivatization

Achieving stereochemical control in the derivatization of this compound can be approached through several synthetic strategies. One primary method involves the introduction of a chiral center via an enantioselective reaction directly on the pyridine ring or at one of its substituents.

Asymmetric C-H Functionalization: Recent advances in transition-metal catalysis have enabled the enantioselective functionalization of C-H bonds in pyridine derivatives. For a molecule like this compound, this could potentially involve an asymmetric reaction at the C4-position, the only remaining unsubstituted carbon on the pyridine ring. The use of a chiral ligand in conjunction with a suitable metal catalyst could direct the approach of a reactant to create a new stereocenter with high enantiomeric excess.

Chiral Auxiliary-Mediated Reactions: Another strategy involves the temporary attachment of a chiral auxiliary to the molecule. For instance, the ethyl ester at the C3-position can be converted to an amide using a chiral amine. The resulting diastereomeric amides can be separated, and the chiral auxiliary can then direct subsequent reactions on the pyridine ring with high diastereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved to yield the enantiopure product.

Enantioselective Transformations of Substituents: The existing functional groups can also be the site of enantioselective transformations. For example, reduction of the ester to a primary alcohol, followed by an enantioselective oxidation or other functionalization, could introduce chirality. Alternatively, if a prochiral group were to be introduced at the C4-position, its subsequent enantioselective transformation would be a viable route to chiral derivatives.

The steric and electronic environment created by the two methoxy groups at the 2- and 6-positions can play a crucial role in directing the stereochemical outcome of these reactions. These bulky groups can provide a chiral pocket that favors one enantiomeric pathway over another, especially in catalyst- or reagent-controlled transformations.

| Derivatization Strategy | Target Site | Key Transformation | Method of Stereocontrol |